4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Overview
Description
“4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1384427-36-4 . It has a molecular weight of 191.66 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H . The canonical SMILES structure is C1CC2(CCC1(C2)C(=O)O)N.Cl .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 191.0713064 g/mol .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods: Innovative methods for synthesizing related compounds like 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers have been developed, employing techniques like IR and NMR spectroscopy for structural proof (Palkó et al., 2005).
- Structural Analysis: Detailed structural analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid, a conformationally constrained γ-turn mimic, highlights its potential in mimicking biological structures (Park et al., 2008).
Molecular Design and Pharmacophore Development
- Conformational Locking: The synthesis of N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids demonstrated the potential of bicyclic compounds for conformational locking of pharmacophores, aiding in molecular design (Vorberg et al., 2017).
- Transition State Mimics: Certain bicyclic amino acid derivatives, such as 1-amino-2-hydroxybicyclo[2.2.1]heptane-7-carboxylic acid, have been synthesized as mimics for both distorted peptide ground states and transition states, aiding in studies of peptide bond hydrolysis (Smith et al., 1995).
Transport Applications and Cellular Uptake
- Cellular Transport Systems: Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were compared with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to Na+-independent membrane transport systems, highlighting their reactivity and potential as discriminatory model substrates (Christensen et al., 1983).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJXNKWRMYPICI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-36-4 | |
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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